Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a fused tetrahydrobenzothieno[2,3-d]pyrimidine core linked to a dimethylthiophene carboxylate moiety via a sulfanyl acetyl bridge. This structure combines a pyrimidine ring (with an amino group at position 4) and a thiophene ring (with methyl substituents at positions 4 and 5), rendering it a candidate for diverse pharmacological applications. Its synthesis typically involves sequential functionalization of ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate, as outlined in Gewald reaction-based protocols .
Properties
Molecular Formula |
C21H24N4O3S3 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H24N4O3S3/c1-4-28-20(27)15-10(2)11(3)30-18(15)23-14(26)9-29-21-24-17(22)16-12-7-5-6-8-13(12)31-19(16)25-21/h4-9H2,1-3H3,(H,23,26)(H2,22,24,25) |
InChI Key |
QGYHZXVMZXARCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=C3C4=C(CCCC4)SC3=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step reactions. One common approach is the cyclization of 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide with phosgene, followed by the reaction with sulfur-containing reagents . Another method involves the condensation of DMF-DMA at the methyl group of the acetyl moiety, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different chemical and biological properties.
Scientific Research Applications
Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Bioactivity Profiles
Key Observations:
Amino vs.
Sulfanyl Acetyl Linkage: The sulfanyl group in the target compound contrasts with cyanoacrylamido or phenoxyacetyl groups in analogues. Sulfanyl moieties can participate in redox reactions or enzyme inhibition via thiol interactions, whereas cyano groups stabilize electron-deficient systems .
Dimethylthiophene vs.
Key Observations:
- The target compound’s synthesis requires multi-step functionalization, including POCl3-mediated chlorination and subsequent amination, while analogues like the cyanoacrylamido derivatives are synthesized via simpler Knoevenagel condensations .
- Higher yields (72–94%) are reported for cyanoacrylamido derivatives due to efficient Knoevenagel conditions, compared to moderate yields (70–85%) for the target compound .
Bioactivity Comparison
- Antioxidant Activity: Cyanoacrylamido derivatives (e.g., compound 3d) exhibit significant radical scavenging (IC50: 12–18 µM in DPPH assay) due to electron-withdrawing cyano groups stabilizing radical intermediates . The target compound’s sulfanyl group may confer thiol-mediated antioxidant mechanisms, though specific data are lacking.
- Anti-inflammatory Activity: Analogues with hydroxyl or methoxy substituents (e.g., compound 3e) reduce carrageenan-induced edema by 60–70% at 50 mg/kg, likely via COX-2 inhibition . The target compound’s amino group could modulate inflammatory pathways differently, but empirical studies are needed.
- Antimicrobial Potential: Tetrahydrobenzothieno[2,3-d]pyrimidine derivatives with amino groups (e.g., compound 4a–d) show moderate activity against S. aureus (MIC: 16–32 µg/mL), suggesting the target compound may share this profile .
Physicochemical Properties
Table 3: NMR and Spectroscopic Data Highlights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
